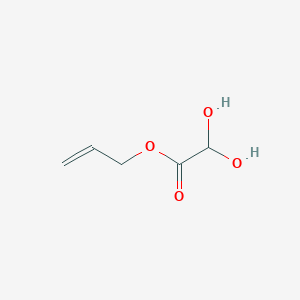

Allyl dihydroxyacetate

Description

Historical Trajectories of Research Involving Allyl and Dihydroxyacetate Moieties

The study of compounds containing allyl and dihydroxyacetate-related structures has followed independent yet significant paths in the history of organic chemistry.

The allyl group was first isolated and named in 1844 by Theodor Wertheim from garlic oil, with its name deriving from the botanical name for garlic, Allium sativum. wikipedia.org Allyl compounds gained prominence in the mid-20th century, particularly as monomers in polymer production and as valuable intermediates in the synthesis of fine chemicals. The reactivity of the allylic position—the saturated carbon adjacent to the double bond—makes these compounds particularly useful in synthesis. wikipedia.orgwikidoc.org A key industrial application that emerged was the palladium-catalyzed production of allyl acetate (B1210297) from propene, a development from the 1960s that set a precedent for the synthesis of other allyl esters. wikipedia.org

The dihydroxyacetate moiety is structurally related to two more commonly known substances: dihydroxyacetic acid and dihydroxyacetone. Dihydroxyacetic acid, also known as glyoxylic acid monohydrate, is the hydrated form of glyoxylic acid and exists in its crystalline state as a geminal diol. iucr.orgmolport.com Research into dihydroxyacetic acid has identified it as a useful intermediate in the synthesis of compounds used in chemiluminescence reactions. medchemexpress.com

Dihydroxyacetone (DHA), the simplest ketose, has a more extensive research history. atamanchemicals.com It was first identified as a skin-coloring agent by German scientists in the 1920s. wikipedia.org This property was explored further in the 1950s at the University of Cincinnati, leading to the development of the first commercial sunless tanning lotions in the 1960s. atamanchemicals.comwikipedia.org Beyond cosmetics, its phosphorylated form, dihydroxyacetone phosphate (B84403) (DHAP), is a crucial intermediate in the glycolysis pathway, a fundamental process in carbohydrate metabolism. atamanchemicals.comtaylorandfrancis.com

While both the allyl and dihydroxyacetate-related moieties are well-documented, the specific compound "Allyl dihydroxyacetate" itself appears primarily in chemical databases and supplier listings, with limited dedicated research studies published in peer-reviewed literature. nih.govchemspider.com

Contemporary Significance and Conceptual Frameworks for this compound Studies

The contemporary relevance of this compound stems from its potential as a specialty chemical, derived from the functionalities of its constituent parts. Conceptually, it can be viewed as an esterification product of allyl alcohol and dihydroxyacetic acid. The synthesis can be achieved through this esterification, often catalyzed by acids like p-toluenesulfonic acid (PTSA) in a solvent such as toluene, requiring the removal of water to drive the reaction to completion.

Its structure invites comparison with two well-known industrial chemicals: allyl acetate and dihydroxyacetone.

Versus Allyl Acetate: this compound differs by the presence of two hydroxyl groups on the acetate moiety. This modification significantly increases its polarity and potential for hydrogen bonding.

Versus Dihydroxyacetone (DHA): It can be considered a conceptual ester of DHA, although direct synthesis from DHA is not a commonly cited route.

The compound's potential lies in areas where the combination of a reactive allyl group and a polar diol could be advantageous. The allyl group allows for polymerization and other additions, while the hydroxyl groups could enhance water solubility or serve as points for further chemical modification.

Multidisciplinary Research Perspectives on this compound in Chemical Science

While direct research on this compound is sparse, its potential can be inferred from the multidisciplinary applications of its parent moieties.

Polymer Chemistry: Allyl compounds are foundational to polymer science. They are used to create materials with high thermal stability, chemical resistance, and specific adhesive properties. researchgate.net The low reactivity of some allyl monomers, often due to degradative chain transfer, has been a subject of extensive study, with solutions found in copolymerization and specialized systems like thiol-ene polymerization. researchgate.net The presence of the diol in this compound could introduce hydrophilicity and cross-linking capabilities into new polymer systems.

Organic Synthesis: Allyl groups are versatile tools in organic synthesis, acting as key reactants in the formation of epoxides, diols, and various cyclic compounds. taylorandfrancis.com Asymmetric allylation is a significant strategy for constructing stereogenic centers in complex molecules like pharmaceuticals. beilstein-journals.org Dihydroxyacetone and its derivatives also serve as nucleophiles in stereoselective aldol (B89426) condensations, which are fundamental carbon-carbon bond-forming reactions. researchgate.net The bifunctionality of this compound makes it a potential building block for synthesizing complex target molecules.

Biocatalysis and Green Chemistry: The production of both allyl alcohol and dihydroxyacetone is increasingly shifting towards more sustainable, bio-based routes. Dihydroxyacetone is produced industrially via microbial fermentation of glycerol (B35011), a byproduct of biodiesel production. researchgate.netnih.gov Similarly, significant research is focused on the catalytic conversion of glycerol to allyl alcohol. researchgate.net This alignment with green chemistry principles suggests that the precursors to this compound are part of a sustainable supply chain, enhancing its appeal for future research and application.

Data Tables

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | prop-2-enyl 2,2-dihydroxyacetate | nih.gov |

| Molecular Formula | C5H8O4 | nih.gov |

| Molecular Weight | 132.11 g/mol | nih.gov |

| Canonical SMILES | C=CCOC(=O)C(O)O | nih.gov |

Table 2: Structural Comparison of Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |

|---|---|---|---|

| This compound | C5H8O4 | 132.11 | Allyl, Ester, Geminal Diol |

| Allyl acetate | C5H8O2 | 100.12 | Allyl, Ester |

| Dihydroxyacetone | C3H6O3 | 90.08 | Ketone, Diol |

| Dihydroxyacetic acid | C2H4O4 | 92.05 | Carboxylic Acid, Geminal Diol |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Acetic acid |

| Allyl acetate |

| Allyl alcohol |

| Allyl cyanide |

| This compound |

| Allyl isothiocyanate |

| Caffeic acid |

| Dihydroxyacetone |

| Dihydroxyacetone phosphate |

| Dihydroxyacetic acid |

| Epichlorohydrin |

| Formaldehyde |

| Formic acid |

| Glycerol |

| Glycidol |

| Glyoxylic acid |

| Glyoxylic acid monohydrate |

| p-Toluenesulfonic acid |

| Propene |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8O4 |

|---|---|

Molecular Weight |

132.11 g/mol |

IUPAC Name |

prop-2-enyl 2,2-dihydroxyacetate |

InChI |

InChI=1S/C5H8O4/c1-2-3-9-5(8)4(6)7/h2,4,6-7H,1,3H2 |

InChI Key |

NUMIJPDEXCWLPB-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)C(O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Allyl Dihydroxyacetate

Chemo- and Regioselective Synthesis of Allyl Dihydroxyacetate

Achieving high chemo- and regioselectivity is paramount in the synthesis of a polyfunctional molecule like this compound. The primary challenge lies in selectively acylating the allyl alcohol with the carboxylic acid moiety of dihydroxyacetic acid without promoting side reactions involving the two hydroxyl groups on the acid or the reactive double bond of the alcohol.

Esterification Strategies for Dihydroxyacetic Acid Precursors with Allyl Alcohols

The direct esterification of dihydroxyacetic acid (also known as glyceric acid) with allyl alcohol represents the most straightforward approach to forming this compound. The classical Fischer-Speier esterification, which involves heating the carboxylic acid and alcohol in the presence of an acid catalyst, is a foundational method. masterorganicchemistry.com The reaction is an equilibrium process, typically driven to completion by removing the water byproduct or using one reactant in large excess. masterorganicchemistry.com

However, the presence of two additional hydroxyl groups on the dihydroxyacetic acid precursor and the acid-sensitive nature of allyl alcohol necessitates careful selection of catalysts and conditions to prevent side reactions such as self-esterification (polymerization) of the acid or rearrangement of the allyl alcohol. masterorganicchemistry.comgoogle.com

Key strategies to enhance selectivity include:

Use of Mild Acid Catalysts: While strong mineral acids like sulfuric acid are common, they can be too harsh for sensitive substrates. Solid acid catalysts, such as acidic resins (e.g., Amberlyst-15) or zeolites, can offer milder conditions, easier separation, and improved selectivity.

Protecting Group Chemistry: To ensure that only the carboxylic acid group reacts, the two hydroxyl groups of dihydroxyacetic acid can be temporarily protected. A common strategy involves forming an acetal, such as a solketal-like derivative, which can be removed under acidic conditions after the esterification is complete.

Activation of the Carboxylic Acid: An alternative to acid catalysis involves converting the dihydroxyacetic acid to a more reactive derivative, such as an acid chloride or anhydride. This allows the reaction with allyl alcohol to proceed under neutral or basic conditions, avoiding acid-catalyzed side reactions. masterorganicchemistry.com

Table 1: Comparison of Potential Esterification Catalysts

| Catalyst Type | Potential Advantages | Potential Disadvantages |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Low cost, high activity. | Low selectivity, risk of side reactions with allyl group. masterorganicchemistry.com |

| p-Toluenesulfonic Acid (TsOH) | Solid, easier to handle than H₂SO₄. | Still a strong acid, potential for side reactions. |

| Acidic Ion-Exchange Resins | Mild conditions, easily removed by filtration, recyclable. | Lower activity may require longer reaction times or higher temperatures. |

| Zeolites | Shape selectivity, tunable acidity, high thermal stability. | Potential for diffusion limitations with larger molecules. |

Convergent and Divergent Approaches to this compound

Modern synthetic planning often employs convergent or divergent strategies to improve efficiency and facilitate access to molecular diversity.

A divergent synthesis begins with a common core structure that is subsequently elaborated into a library of related molecules. This strategy is highly valuable for creating collections of compounds for screening purposes. A hypothetical divergent synthesis could start from a versatile precursor, such as allyl glycidate. Ring-opening of the epoxide with various nucleophiles would yield a range of α,β-dihydroxy esters, with the specific reaction with hydroxide (B78521) leading to the target this compound.

Development of Catalytic Systems for this compound Formation

The development of novel catalytic systems is crucial for creating milder, more efficient, and sustainable synthetic routes. For this compound, both organocatalytic and metal-mediated approaches offer promising avenues.

Organocatalytic and Metal-Mediated Syntheses

Organocatalysis , which uses small organic molecules to accelerate reactions, has emerged as a powerful tool in asymmetric synthesis and for transformations requiring mild conditions. mdpi.com For the synthesis of this compound, organocatalysts could play several roles:

Esterification Catalysis: N-Heterocyclic carbenes (NHCs) or 4-dimethylaminopyridine (B28879) (DMAP) are known to catalyze esterification reactions, often under very mild conditions, which would be beneficial for the sensitive functional groups present.

Asymmetric Synthesis: Chiral organocatalysts, such as those based on imidazolidinone, could be employed to synthesize enantiomerically pure versions of 3-hydroxy fatty acids, a strategy that could be adapted for the selective synthesis of chiral this compound. mdpi.com

Depolymerization: Certain organocatalysts like taurine (B1682933) have shown high efficiency in the selective depolymerization of polyesters (polyhydroxyalkanoates) into valuable hydroxy acids, demonstrating their utility in targeted ester bond cleavage and formation. nih.gov

Metal-mediated synthesis offers unique reaction pathways that are often unachievable with classical methods. A particularly advanced strategy for forming allylic esters is the direct oxidative coupling of a carboxylic acid with a terminal olefin, bypassing the need for a pre-formed allyl alcohol. Palladium(II)/sulfoxide catalyst systems have been shown to facilitate this type of C-H activation/esterification, directly furnishing (E)-allylic esters with high selectivity. nih.gov Applying this methodology would involve the direct reaction of dihydroxyacetic acid with propene, representing a highly atom-economical and innovative route.

Table 2: Comparison of Potential Advanced Catalytic Systems

| Catalytic System | Proposed Role | Key Advantages |

|---|---|---|

| N-Heterocyclic Carbenes (NHCs) | Esterification / Transesterification | Mild, neutral conditions; high functional group tolerance. |

| Chiral Imidazolidinones | Asymmetric Esterification | Access to enantiomerically pure products. mdpi.com |

| Palladium(II)/Sulfoxide | Direct C-H Allylic Esterification | High atom economy; fewer synthetic steps; uses simple olefin feedstock. nih.gov |

| Lipases (Biocatalysis) | Enantioselective Transesterification | High selectivity, green solvent compatibility (e.g., water), mild conditions. mdpi.com |

Sustainable Methodologies in this compound Production Research

Sustainability in chemical synthesis emphasizes the use of renewable resources, minimizing waste, and employing environmentally benign reaction conditions. The synthesis of this compound is well-suited for the incorporation of green chemistry principles.

Dihydroxyacetic acid is a derivative of glyceric acid, which can be produced from the oxidation of glycerol (B35011). Glycerol is a major byproduct of biodiesel production, making it an abundant and renewable feedstock. acs.org Similarly, research has focused on producing allyl alcohol directly from glycerol, further enhancing the potential bio-based sourcing of the entire target molecule. researchgate.netscielo.org.mx

Biocatalysis, using enzymes such as lipases, offers a green alternative for esterification. Lipases can catalyze esterification or transesterification reactions with high enantioselectivity in a wide range of organic solvents or even in aqueous media, operating at mild temperatures and pressures. mdpi.com

Flow Chemistry Applications and Process Intensification for this compound Synthesis

Flow chemistry , where reactions are conducted in continuous streams within microreactors or tubing, offers significant advantages over traditional batch processing. rsc.org These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when dealing with exothermic reactions or unstable intermediates. rsc.orgresearchgate.net

The application of flow chemistry to the synthesis of this compound could provide several key improvements:

Enhanced Safety and Control: The esterification reaction can be exothermic. A flow reactor's high surface-area-to-volume ratio allows for rapid heat dissipation, preventing temperature spikes that could lead to side reactions or thermal runaway. rsc.org

Improved Yield and Selectivity: Precise control over residence time and temperature allows for the optimization of reaction conditions to maximize the yield of the desired product while minimizing the formation of impurities.

Scalability: Scaling up a flow process involves running the system for a longer duration or using multiple reactors in parallel ("numbering-up"), which is often more straightforward and safer than increasing the size of a batch reactor.

Process intensification refers to the development of novel equipment and techniques that lead to dramatically smaller, cleaner, and more energy-efficient processes. The use of a microreactor for this compound synthesis is a clear example of process intensification, leading to a smaller manufacturing footprint and reduced waste generation compared to a large batch reactor.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for this compound

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by vessel surface area; potential for hot spots. | Excellent; high surface-area-to-volume ratio. rsc.org |

| Mass Transfer | Dependent on stirring efficiency. | Enhanced due to small channel dimensions and diffusion distances. |

| Safety | Higher risk with large volumes of reagents and exotherms. | Inherently safer due to small reaction volume at any given time. researchgate.net |

| Process Control | Parameters can vary within the vessel. | Precise control over temperature, pressure, and residence time. rsc.org |

| Scalability | Requires larger vessels; can be complex. | Achieved by longer run times or numbering-up; more predictable. |

| Reproducibility | Can be variable between batches. | High, due to consistent steady-state operation. |

Lack of Publicly Available Research Hinders Analysis of Stereochemical Control in this compound Synthesis

Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of specific research dedicated to the advanced synthetic methodologies and stereochemical control in the synthesis of the chemical compound "this compound." Methodical searches for this compound, as well as related derivatives and synthetic routes, did not yield any scholarly articles or patents detailing its preparation with a focus on stereoisomeric outcomes.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the "Stereochemical Control in this compound Synthesis Research" as outlined in the initial request. The generation of thorough and informative content on this specific topic is precluded by the lack of available research findings.

The scientific community relies on published, peer-reviewed data to report on the synthesis and properties of chemical compounds. In the case of "this compound," such data appears to be either non-existent in the public domain or indexed under nomenclature not readily identifiable through standard chemical structure and name searches. Therefore, any attempt to construct an article on its stereoselective synthesis would be speculative and would not meet the required standards of scientific accuracy.

Further investigation into the synthesis of analogous structures, such as other esters of dihydroxyacetic acid or various allyl compounds, also failed to provide a direct or indirect pathway that has been documented for the stereocontrolled synthesis of this compound.

Until research on the synthesis of "this compound" is published and made accessible, a detailed discussion on the stereochemical control of its formation remains an open area for future scientific exploration.

Mechanistic Organic Chemistry of Allyl Dihydroxyacetate Reactivity

Reaction Pathways and Transformation Mechanisms of Allyl Dihydroxyacetate

The transformation of this compound is multifaceted, often proceeding through pathways influenced by the nature of the reactants and catalysts. For instance, in the conversion of related dihydroxyacetone, reaction pathways can lead to valuable chemicals like furfural, levulinic acid, and 5-hydroxymethylfurfural (B1680220) (5-HMF) through mechanisms such as dehydration, reduction, isomerization, and oxidation, particularly at elevated temperatures and reaction times. researchgate.net The presence of catalysts like metal oxides can significantly influence the conversion rates and product yields. researchgate.net Similarly, enzymatic routes, particularly those involving aldolases, are crucial for transformations of phosphorylated derivatives like dihydroxyacetone phosphate (B84403) (DHAP), highlighting the importance of the donor substrate in these biochemical pathways. nih.gov

Nucleophilic and Electrophilic Reactivity of this compound

The reactivity of molecules containing allyl groups and carbonyl functionalities, such as this compound, is characterized by both nucleophilic and electrophilic centers. The oxygen atom of a carbonyl group, with its lone pairs of electrons, acts as a nucleophilic center, while the carbonyl carbon is electrophilic. youtube.com This duality allows the molecule to react with a wide range of electrophiles and nucleophiles. For example, a nucleophile can attack the electrophilic carbon of the carbonyl group, leading to the formation of a tetrahedral intermediate. youtube.com

The allyl group itself can participate in reactions with electrophiles. Furthermore, the concept of dual electrophiles and dual nucleophiles is central to annulative allylic alkylation reactions, which are powerful methods for synthesizing various ring structures. nih.gov In these reactions, simple allylic diol derivatives can be transformed into complex carbo- and heterocycles. nih.gov The indole (B1671886) side chain of tryptophan, for instance, exhibits nucleophilic character at multiple positions and can react with electrophilic isoprenoids. nih.gov

Rearrangement Processes Involving the this compound Framework

Allylic rearrangements, or allylic shifts, are common in compounds containing an allyl group. These reactions involve the migration of a double bond. Such rearrangements can occur under both nucleophilic and electrophilic conditions. wikipedia.org In SN1 type reactions, the formation of a carbocation intermediate with multiple resonance structures leads to a mixture of products. lscollege.ac.inwikipedia-on-ipfs.orgchemeurope.com In contrast, SN2' reactions involve a direct attack of the nucleophile at the allylic position, resulting in a single-step displacement of the leaving group. lscollege.ac.inwikipedia-on-ipfs.orgchemeurope.com The dominance of one pathway over the other is often dictated by factors like steric hindrance. wikipedia.org

Sigmatropic rearrangements, such as the Claisen and Overman rearrangements, are also pertinent to allylic systems. The Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether to an unsaturated carbonyl compound. organic-chemistry.org The Overman rearrangement facilitates the conversion of allylic alcohols to allylic amines through the rearrangement of an allylic trichloroacetimidate. organic-chemistry.org These rearrangements often proceed through well-defined transition states, such as a chair-like conformation in the Claisen rearrangement, which can lead to high stereoselectivity. organic-chemistry.org

Radical and Photochemical Reactions of this compound

Allyl-containing compounds are known to participate in radical and photochemical reactions. The polymerization of allyl ether monomers, for instance, can be initiated by photo-driven radical reactions. nih.govnih.gov A proposed mechanism involves a radical-mediated cyclization where a radical abstracts an allylic hydrogen, generating an allyl ether radical. This radical then reacts with another monomer to form a five-membered ring. nih.gov

The interaction of dichalcogenides with an iridium catalyst under light can produce a sulfur group that induces a single-electron transfer from an allyl C(sp³)–H bond to form allyl radicals. mdpi.com These radicals can then undergo coupling reactions. mdpi.com Furthermore, visible-light-mediated reactions can facilitate the allylation of alkyl radicals with allylic sulfones. rsc.org The disproportionation of allyl radicals is another possible reaction pathway. rsc.org

Catalytic Activation and Deactivation Pathways of this compound

Catalysts play a pivotal role in the reactions of allyl compounds. In deacylative allylation, a palladium catalyst is used to couple ketone pronucleophiles with allylic alcohols. This process involves a retro-Claisen activation to generate an allylic acetate (B1210297) and a carbanion, which then undergo catalytic coupling. organic-chemistry.orgresearchgate.net The choice of catalyst and ligands can significantly impact the efficiency and selectivity of the reaction. researchgate.net

In the context of dihydroxyacetone isomerization, hierarchical zeolites containing tin have been shown to be effective catalysts for its conversion to lactic acid and alkyl lactates. researchgate.net The porous structure of these zeolites provides access for reactant molecules to the active sites. Catalyst deactivation is also a critical consideration in industrial processes, as seen in the hydroprocessing of synthetic crude where metal-bearing compounds can deactivate the hydrotreating catalyst. epa.gov

Solvent Effects and Kinetic Studies on this compound Reactions

Solvents can profoundly influence the rates and outcomes of chemical reactions. An increase in solvent polarity generally accelerates reactions where a charge is developed in the activated complex and decreases the rates of reactions where there is less charge in the activated complex compared to the reactants. wikipedia.org In the context of SN2 reactions of 1-bromobutane (B133212) with azide, a noticeable increase in reaction rate is observed when changing from a protic to an aprotic solvent. wikipedia.org

Advanced Spectroscopic and Structural Characterization of Allyl Dihydroxyacetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Allyl Dihydroxyacetate Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like this compound in solution. It provides granular information about the chemical environment, connectivity, and stereochemistry of each atom within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional experiments. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the allyl group and the dihydroxyacetyl moiety. The vinyl protons of the allyl group typically appear in the downfield region (δ 5-6 ppm) and exhibit complex splitting patterns due to cis, trans, and geminal couplings. youtube.comyoutube.com The methylene (B1212753) protons adjacent to the ester oxygen are also expected in a characteristic region (δ ~4.5 ppm). The methine proton of the dihydroxyacetyl group and the protons of the hydroxyl groups will also present unique chemical shifts.

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the ester is expected to resonate significantly downfield (δ ~170 ppm). The carbons of the allyl group and the dihydroxyacetyl moiety will also have characteristic chemical shifts, allowing for the complete assignment of the carbon skeleton.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Allyl CH₂= | 5.2-5.4 | ~118 |

| Allyl =CH- | 5.8-6.0 | ~132 |

| Allyl -CH₂-O- | ~4.6 | ~65 |

| Ester C=O | - | ~172 |

| Dihydroxyacetyl -CH(OH)₂ | ~5.1 | ~95 |

| Hydroxyl -OH | Variable | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.

While 1D NMR provides fundamental information, complex molecules often exhibit signal overlap that complicates direct interpretation. nih.gov Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguous signal assignment. researchgate.netnih.gov

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY would show correlations between the vinyl protons of the allyl group and the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. nih.gov This is crucial for assigning the ¹³C signals based on their corresponding, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This technique is particularly powerful for identifying the connectivity between different functional groups. For instance, an HMBC spectrum would show a correlation between the methylene protons of the allyl group and the carbonyl carbon of the ester, confirming the ester linkage.

Isotopic labeling, the selective replacement of an atom with one of its isotopes (e.g., ¹H with ²H, or ¹²C with ¹³C), is a powerful tool for elucidating reaction mechanisms and studying molecular dynamics. nih.govnih.gov In the context of this compound, isotopic labeling could be employed to trace the fate of specific atoms during chemical transformations.

For example, if studying the hydrolysis of the ester bond, labeling the carbonyl carbon with ¹³C would allow for the unambiguous tracking of this carbon in the products (dihydroxyacetic acid and allyl alcohol) using ¹³C NMR. Similarly, deuterium (B1214612) labeling of the allyl group could be used to investigate its role in polymerization or other addition reactions. These strategies can help overcome issues of signal overlap and low sensitivity in NMR spectra of complex mixtures. unl.ptutoronto.caresearchgate.net

Mass Spectrometry Approaches for this compound Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. free.fr It is used to determine the molecular weight of a compound and to deduce its structure by analyzing fragmentation patterns.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting fragment ions. uspto.govnih.gov This technique provides detailed structural information by revealing how a molecule breaks apart. ucdavis.eduresearchgate.net

For this compound, the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be selected in the first stage. Collision-induced dissociation (CID) would then be used to fragment this ion. The resulting fragmentation pattern would be characteristic of the molecule's structure.

Predicted Key Fragmentations for this compound in Tandem MS

| m/z of Fragment Ion | Proposed Structure/Loss |

| [M - C₃H₅]⁺ | Loss of the allyl radical |

| [M - OCH(OH)₂]⁺ | Loss of the dihydroxyacetyl radical |

| [C₃H₅]⁺ | Allyl cation |

| [C₂H₃O₃]⁺ | Dihydroxyacetyl cation |

The analysis of these fragments allows for the confirmation of the presence of both the allyl and dihydroxyacetate moieties within the molecule.

High-resolution mass spectrometry (HRMS) measures the m/z of ions with very high accuracy, allowing for the determination of the elemental composition of a molecule. purdue.eduscispace.comnih.gov This is a critical step in identifying an unknown compound or confirming the identity of a synthesized molecule.

For this compound (C₅H₈O₄), the theoretical exact mass of the molecular ion can be calculated. HRMS can then measure the actual mass with sufficient accuracy to distinguish it from other compounds that may have the same nominal mass but a different elemental formula. This high level of precision is invaluable for confirming the identity and purity of this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.gov These two techniques are often complementary. kurouskilab.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. americanpharmaceuticalreview.com For this compound, characteristic IR absorption bands would be expected for the O-H stretch of the hydroxyl groups (a broad band around 3300 cm⁻¹), the C=O stretch of the ester (a strong, sharp band around 1740 cm⁻¹), the C=C stretch of the allyl group (around 1645 cm⁻¹), and the C-O stretches of the ester and alcohol functionalities (in the 1300-1000 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that also provides information about molecular vibrations. mdpi.comnih.gov While strong IR signals are observed for polar bonds like C=O and O-H, Raman spectroscopy is often more sensitive to non-polar bonds. kurouskilab.com Therefore, the C=C bond of the allyl group would be expected to show a strong signal in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch | 3500-3200 (broad) | Weak |

| Ester (C=O) | C=O stretch | 1750-1735 (strong) | Moderate |

| Alkene (C=C) | C=C stretch | 1650-1630 (medium) | Strong |

| Alkane (C-H) | C-H stretch | 3000-2850 | Strong |

| Ester/Alcohol (C-O) | C-O stretch | 1300-1000 | Weak |

The combination of IR and Raman spectroscopy provides a comprehensive fingerprint of the functional groups present in this compound, complementing the structural information obtained from NMR and mass spectrometry.

Based on the conducted research, there is no publicly available scientific literature or data specifically detailing the X-ray crystallography of "this compound." The search results yielded information on related but distinct compounds, such as dihydroxyacetone and various allyl esters, but not on the specific compound of interest.

Therefore, it is not possible to provide an article on the "," specifically focusing on "X-ray Crystallography Studies of this compound and its Solid-State Forms," as requested. The absence of research on this particular chemical entity means that no data tables or detailed research findings can be generated.

To fulfill the user's request, foundational research, including the synthesis and subsequent X-ray crystallographic analysis of this compound, would first need to be conducted and published within the scientific community. Without such primary sources, any attempt to generate the requested article would be speculative and would not adhere to the principles of scientific accuracy.

Computational and Theoretical Studies on Allyl Dihydroxyacetate

Molecular Dynamics Simulations of Allyl Dihydroxyacetate in Various Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with surrounding molecules like solvents. rsc.org All-atom MD simulations, where every atom is explicitly represented, can offer unprecedented detail about the dynamics of small organic molecules. rsc.orgresearcher.life

Simulating this compound in different environments, such as in an aqueous solution or a nonpolar organic solvent, would reveal how the solvent affects its structure and dynamics. In water, one would expect the formation of hydrogen bonds between the hydroxyl and ester groups of this compound and the surrounding water molecules. MD simulations can quantify these interactions by calculating radial distribution functions (RDFs) and coordination numbers. The simulations can also determine transport properties like the diffusion coefficient of this compound in a given medium. This information is crucial for understanding how the molecule behaves in realistic chemical and biological systems. pharmaexcipients.com

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Understanding the mechanism of a chemical reaction involves mapping the potential energy surface (PES) that connects reactants to products. Computational methods, particularly DFT, are extensively used to model reaction pathways for transformations involving allyl-containing compounds. nih.gov This involves locating the geometries of reactants, products, intermediates, and, most importantly, the transition states (TS) that represent the highest energy point along the reaction coordinate.

For this compound, one could model various transformations, such as its hydrolysis, oxidation, or polymerization via the allyl group. The process involves proposing a reaction mechanism and then using quantum chemical calculations to find the stationary points on the PES. rsc.org Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that a located transition state indeed connects the intended reactants and products. nih.gov The calculated activation energy (the energy difference between the reactants and the transition state) is a key parameter that determines the reaction rate. nih.gov

Table 2: Hypothetical Activation Energies for a Proposed Reaction of this compound This table is illustrative and provides hypothetical data for educational purposes.

| Reaction Step | Description | Method/Basis Set | Activation Energy (Ea) (kcal/mol) |

|---|---|---|---|

| Step 1 | Initial radical addition to the allyl double bond | B3LYP/6-311++G(d,p) | 15.5 |

| Step 2 | Intramolecular cyclization | B3LYP/6-311++G(d,p) | 21.3 |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.net These models are built on the principle that the properties of a chemical are determined by its molecular structure. nih.gov

To develop a QSAR/QSPR model for derivatives of this compound, one would first synthesize or computationally design a series of related molecules with systematic structural variations. For each derivative, a set of numerical parameters, known as molecular descriptors, would be calculated. These descriptors can encode various aspects of the molecular structure, including electronic, steric, topological, and constitutional properties. nih.gov

Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is derived that relates a particular activity or property (e.g., enzyme inhibition, antioxidant capacity) to a combination of the most relevant descriptors. researchgate.net The predictive power of the resulting model is then validated using both internal (e.g., cross-validation) and external test sets of compounds. nih.govnih.gov A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of compounds with optimized properties. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Emerging Research Foci and Advanced Chemical Applications of Allyl Dihydroxyacetate

Allyl Dihydroxyacetate in Advanced Materials Chemistry Research

The dual functionality of this compound makes it a promising candidate for the development of advanced materials. The allyl group provides a site for polymerization and surface grafting, while the dihydroxyacetate moiety can be used to tune properties such as hydrophilicity, degradability, and post-functionalization capacity.

Polymers containing allyl functional groups are a significant class of materials because the double bond allows for a wide variety of chemical modifications, enabling the creation of diverse and complex polymer architectures. nih.govnih.gov The incorporation of the this compound monomer into polymer chains introduces both a reactive site for cross-linking or grafting and hydroxyl groups that can be further functionalized.

Research in this area focuses on leveraging the allyl group for various polymerization techniques. For instance, the well-known reactivity of allyl groups in thiol-ene click chemistry allows for the formation of highly uniform polymer networks under mild, UV-induced conditions. rsc.org This method can be used to create cross-linked thermosets where the properties, such as tensile strength and hydrophobicity, can be precisely controlled by the ratio of allyl groups to thiol cross-linkers. rsc.org

Furthermore, the presence of residual allyl groups in the resulting polymers serves as a convenient handle for subsequent chemical modifications, allowing for the synthesis of specialty polymers with tailored functionalities, such as ion-exchange resins or coordinating polymers. mdpi.com The dihydroxyacetate backbone contributes to the polarity of the polymer and can influence its mechanical and thermal properties.

Table 1: Polymerization Strategies Involving Allyl-Functionalized Monomers

| Polymerization Method | Description | Potential Application of this compound |

|---|---|---|

| Thiol-Ene Click Chemistry | A photoinitiated reaction between a thiol and an alkene (the allyl group) that forms a thioether linkage. rsc.org | Forms degradable thermosets with tunable mechanical properties and hydrophobicity. rsc.org |

| Radical Polymerization | Copolymerization of this compound with other monomers (e.g., divinylbenzene) to create porous polymer networks. mdpi.com | Creates polar polymers with high surface area and residual allyl groups for further modification. mdpi.com |

| Ring-Opening Polymerization | Synthesis of cyclic monomers derived from this compound, followed by polymerization. | Produces polymers with pendent allyl groups along the main chain for subsequent functionalization. nih.gov |

The properties of materials are often dictated by their surfaces and interfaces. cam.ac.uk Surface modification is a critical area of materials science aimed at tuning properties like hardness, chemical stability, and reflectivity for specific applications. cam.ac.uk this compound presents a unique molecular structure for engineering surfaces at the atomic scale.

The hydroxyl groups of the dihydroxyacetate moiety can be used to anchor the molecule to a substrate through the formation of covalent bonds or strong hydrogen bonding interactions. Once grafted onto a surface, the molecule exposes its allyl group, which can then participate in further chemical reactions. This allows the surface to be functionalized with a wide array of other molecules, including polymers, biomolecules, or nanoparticles. This two-step modification process provides a high degree of control over the final surface chemistry. The inherent polarity of the dihydroxyacetate component can also be used to modify the surface energy and wettability of a material.

This compound as a Versatile Synthon in Complex Organic Synthesis Research

In organic synthesis, a "synthon" refers to a structural unit within a molecule that can be formed or assembled by known synthetic operations. Dihydroxyacetone, the parent compound of dihydroxyacetate, is recognized as a versatile C3 building block for the synthesis of complex molecules. researchgate.net The addition of an allyl group creates a bifunctional synthon that is valuable in asymmetric synthesis.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org While this compound itself is not chiral, it can be readily converted into chiral derivatives, such as chiral acetals. These acetals can serve as effective chiral directors in asymmetric reactions. sfu.ca

In such a setup, the substrate is attached to the chiral auxiliary derived from this compound. The steric and electronic properties of the auxiliary then direct the approach of a reagent to one face of the substrate, leading to a high degree of stereochemical induction. The oxygen atoms of the dihydroxyacetate moiety can play a crucial role by coordinating to reagents, further enhancing stereocontrol. sfu.ca After the reaction, the auxiliary can be removed and potentially recycled.

Asymmetric synthesis is a critical field, particularly for producing enantiomerically pure pharmaceuticals and natural products. researchgate.net this compound derivatives can be employed in several key asymmetric synthesis strategies.

One major application is in stereoselective aldol (B89426) reactions. The silyl (B83357) enol ether derived from a protected form of dihydroxyacetate can react with aldehydes to produce either syn or anti aldol products with high diastereoselectivity, depending on the specific protecting groups and reaction conditions. researchgate.net

Furthermore, the allyl group itself is highly useful in asymmetric transformations. For example, asymmetric allylboration of aldehydes using reagents like (-)-B-allyldiisopinocampheylborane can produce optically pure homoallylic alcohols. nih.gov When this methodology is applied using a synthon derived from this compound, it provides a pathway to complex, chiral molecules containing both the diol functionality and a newly formed stereocenter. Such products can serve as intermediates in the synthesis of chiral α-amino acids and other biologically active compounds. nih.gov

Table 2: Research Findings in Asymmetric Synthesis using Related Synthons

| Asymmetric Strategy | Key Reagents/Substrates | Outcome | Relevance to this compound |

|---|---|---|---|

| Aldol Reaction | Silyl enol ether of protected dihydroxyacetone, TiCl₄, aldehydes. researchgate.net | High diastereoselectivity for syn or anti aldol products. researchgate.net | The core dihydroxyacetate structure can control the stereochemistry of C-C bond formation. |

| Allylboration | α,β-unsaturated aldehydes, (-)-B-allyldiisopinocampheylborane. nih.gov | Synthesis of optically pure allylic amines. nih.gov | The allyl group can be used to create new stereocenters with high enantioselectivity. |

| Diels-Alder Reaction | Acrylate derivative of a chiral acetal, cyclopentadiene, Et₂AlCl. sfu.ca | High degree of stereochemical induction (91:9 diastereomeric ratio). sfu.ca | Chiral auxiliaries derived from the dihydroxyacetate backbone can direct cycloaddition reactions. |

Innovative Chemical Engineering Aspects of this compound Processing and Reaction Design

The translation of this compound from a laboratory curiosity to a widely used chemical intermediate depends on innovative chemical engineering solutions for its synthesis, processing, and subsequent reactions.

The production of dihydroxyacetone derivatives often relies on aldol condensation reactions, and the use of aldolase (B8822740) enzymes is being explored as an efficient and stereocontrolled method for C-C bond formation. researchgate.net From a process design perspective, developing efficient catalytic systems, whether enzymatic or chemical, for the selective allylation of dihydroxyacetate is a key challenge. This requires careful reactor design and optimization of reaction conditions (temperature, pressure, catalyst loading) to maximize yield and minimize side products.

In the context of polymerization, the reaction engineering is critical. The tendency of allyl monomers to undergo degradative chain transfer can limit the molecular weight and conversion in radical polymerizations. mdpi.com Therefore, reaction designs that mitigate these side reactions, such as emulsion or suspension polymerization, or the use of alternative mechanisms like thiol-ene chemistry, are essential. rsc.orgmdpi.com Process control over the degree of cross-linking is vital for producing materials with consistent and predictable mechanical properties, such as tensile strength and elongation at break. rsc.org

Table 3: Chemical Engineering Considerations for this compound

| Process Area | Engineering Challenge | Innovative Approach |

|---|---|---|

| Synthesis | Selective functionalization of a polyol; achieving high purity. | Development of chemoselective catalysts; use of biocatalysis (e.g., aldolases) for stereocontrol. researchgate.net |

| Purification | Separation of the target molecule from starting materials and byproducts. | Advanced separation techniques like chromatography or reactive distillation. |

| Polymerization | Controlling polymer architecture; mitigating chain transfer reactions. mdpi.com | Utilizing controlled polymerization techniques; process optimization for thiol-ene click reactions. rsc.org |

| Reaction Design | Ensuring safety and scalability for potentially exothermic reactions. | Implementation of continuous flow reactors for better thermal management and control. |

Future Research Perspectives and Unexplored Avenues for Allyl Dihydroxyacetate

Identification of Novel Synthetic Routes to Allyl Dihydroxyacetate

The development of efficient and sustainable synthetic methods is paramount for the exploration of any new chemical entity. For this compound, future research could focus on several promising strategies that offer improvements in yield, selectivity, and environmental impact over traditional esterification methods.

One promising avenue is the exploration of enzyme-catalyzed synthesis. Lipases, for instance, are widely used for the esterification of polyols and could offer high selectivity for the desired monoester, minimizing the formation of di- and tri-allyl esters. This biocatalytic approach would align with the principles of green chemistry by utilizing renewable catalysts under mild reaction conditions.

Another area of interest lies in the development of novel catalytic systems for the direct allylation of dihydroxyacetic acid. Transition metal catalysts, particularly those based on palladium and rhodium, have shown significant utility in allylic C-H functionalization and could be adapted for this purpose. rsc.org Such methods would bypass the need for pre-functionalized starting materials, thus improving atom economy.

Furthermore, flow chemistry presents a significant opportunity for the continuous and scalable production of this compound. The precise control over reaction parameters such as temperature, pressure, and stoichiometry in a flow reactor could lead to higher yields and purity while enhancing safety.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Enzyme Catalysis (e.g., Lipases) | High selectivity, mild reaction conditions, environmentally benign. | Screening for suitable enzymes, optimization of reaction parameters (solvent, temperature), enzyme immobilization for reusability. |

| Transition Metal Catalysis | High atom economy, potential for asymmetric synthesis. | Development of novel catalysts, understanding reaction mechanisms, expanding substrate scope. |

| Flow Chemistry | Scalability, improved safety, precise process control, higher yields. | Reactor design, optimization of flow parameters, integration with downstream processing. |

| Green Allylation Reagents | Reduced environmental impact, avoidance of hazardous reagents. | Use of allyl alcohol or allyl carbonates as greener alternatives to allyl halides, development of suitable catalysts. mdpi.com |

Discovery of Unprecedented Reactivity Modes for this compound

The bifunctional nature of this compound, possessing both a reactive double bond and two hydroxyl groups, opens the door to a wide array of potential chemical transformations. Future research should aim to uncover and harness these unique reactivity modes.

The allyl group is a versatile handle for a multitude of reactions. Its susceptibility to oxidation could lead to the formation of epoxides or diols, introducing further functionality. wikipedia.org Additionally, the double bond can participate in various addition reactions, including hydroformylation, hydrogenation, and thiol-ene click chemistry, allowing for the facile introduction of diverse chemical entities. mdpi.com The heightened reactivity of the allylic C-H bonds also presents opportunities for direct functionalization. rsc.orgwikipedia.org

The dihydroxyacetyl moiety, with its two hydroxyl groups, offers sites for further esterification or etherification, enabling the synthesis of more complex derivatives. The reactivity of dihydroxyacetone, a related compound, suggests that this compound could participate in aldol-type condensation reactions, leading to the formation of larger, carbohydrate-like structures. mdpi.com The interplay between the allyl and dihydroxyacetyl groups could also lead to novel intramolecular reactions, such as cyclizations, resulting in the formation of unique heterocyclic systems.

| Reactivity Mode | Potential Products | Synthetic Utility |

| Allyl Group Transformations | Epoxides, diols, aldehydes, functionalized alkanes. | Introduction of new functional groups, polymer synthesis, surface modification. |

| Dihydroxyacetyl Group Reactions | Di-esters, di-ethers, cyclic acetals. | Synthesis of complex polyols, modification of solubility and polarity. |

| Intramolecular Reactions | Lactones, cyclic ethers, other heterocycles. | Access to novel molecular scaffolds with potential biological activity. |

| Polymerization | Allyl-functionalized polymers. | Development of new materials with tailored properties for biomedical and other applications. nih.gov |

Advancements in Theoretical and Computational Prediction for this compound Systems

Computational chemistry is an indispensable tool for predicting the properties and reactivity of novel molecules, thereby guiding experimental efforts. For a molecule like this compound, theoretical and computational studies can provide invaluable insights into its structure, stability, and reaction mechanisms.

Density Functional Theory (DFT) calculations can be employed to determine the molecule's preferred conformations, bond energies, and electronic structure. This information is crucial for understanding its inherent reactivity and for predicting the outcomes of various chemical transformations. For instance, computational modeling can help elucidate the regioselectivity and stereoselectivity of reactions involving the allyl group.

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different solvent environments and its interactions with other molecules, such as enzymes or surfaces. This is particularly relevant for predicting its performance in biocatalytic reactions or its potential applications in materials science.

Furthermore, computational tools can aid in the rational design of catalysts for the synthesis of this compound and in the prediction of the properties of polymers derived from it. As computational methods become more sophisticated, their predictive power will continue to increase, accelerating the pace of discovery in this area. nih.govresearchgate.net

Challenges and Opportunities in the Broader Context of this compound Research

While the potential of this compound is significant, several challenges must be addressed to unlock its full utility. A primary challenge is the development of a cost-effective and scalable synthesis. Overcoming this hurdle will be crucial for making this compound readily available for further research and potential commercial applications.

Another challenge lies in controlling the selectivity of reactions involving its multiple functional groups. Developing synthetic methodologies that can selectively target either the allyl group or the dihydroxyacetyl moiety will be essential for its use as a versatile building block.

Despite these challenges, the opportunities presented by this compound are vast. Its unique combination of a reactive allyl group and a hydrophilic dihydroxyacetyl moiety makes it an attractive monomer for the synthesis of functional polymers with potential applications in drug delivery, tissue engineering, and hydrogels. researchgate.net The presence of hydroxyl groups could enhance the biocompatibility and biodegradability of these materials.

Moreover, as a bifunctional molecule, this compound could serve as a valuable intermediate in the synthesis of complex natural products and pharmaceuticals. Its ability to undergo a variety of chemical transformations makes it a versatile platform for the construction of diverse molecular architectures. The exploration of its biological activity is another exciting avenue for future research.

Q & A

Q. What are the optimal synthetic routes for producing allyl dihydroxyacetate, and how do reaction conditions influence yield?

this compound can be synthesized via esterification of dihydroxyacetic acid with allyl alcohol. A method involving aqueous mixtures of allyl alcohol, chloroacetic acid, and a base (e.g., NaOH) under controlled pH and temperature is effective. Key steps include acidification to liberate the free acid, followed by esterification with continuous water removal to drive the reaction to completion . Reaction parameters such as molar ratios (≥2:1 allyl alcohol to chloroacetic acid) and temperature (typically 60–100°C) significantly impact yield. Post-synthesis purification via vacuum distillation or chromatography ensures high purity (>97%) .

Q. How can researchers characterize this compound to confirm structural integrity and purity?

Characterization methods include:

- Infrared (IR) Spectroscopy : Peaks at ~1760 cm⁻¹ (ester C=O stretch) and ~3100 cm⁻¹ (allyl C-H stretch) confirm functional groups .

- NMR Spectroscopy : ¹H NMR reveals allyl proton resonances (δ 5.8–5.2 ppm for CH₂=CH–) and ester carbonyl signals (δ 4.2–4.5 ppm for –O–CO–) .

- Gas Chromatography (GC) : Quantifies purity (>97% achievable with optimized protocols) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Storage : Store at 0–6°C in airtight containers to prevent degradation .

- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (nitrile), eye protection, and lab coats.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation exposure .

- First Aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How do structural modifications of this compound influence its reactivity and applications in glycoconjugate synthesis?

Substituting the allyl group with aromatic or alkyl chains (e.g., benzyl or methylbutoxy) alters steric and electronic properties, impacting esterase stability or enzyme interactions. For example, introducing benzyl groups enhances lipophilicity, improving membrane permeability in drug delivery systems . Computational modeling (DFT at B3LYP/6-31G(d)) predicts electronic effects of substitutions on reaction pathways .

Q. What experimental strategies resolve contradictions in reported toxicity data for allyl ester derivatives?

Discrepancies in toxicity (e.g., IFRA’s caution vs. JECFA’s safety approval for allyl phenylacetate ) require:

- Dose-Response Studies : Conduct in vitro assays (e.g., Ames test) and in vivo models (rodent LD₅₀) to establish thresholds.

- Metabolic Profiling : Use LC-MS to identify degradation products (e.g., acrolein) that may contribute to toxicity .

- Comparative Analysis : Cross-reference data with structurally similar esters (e.g., allyl salicylate ) to identify trends.

Q. How can reaction mechanisms for this compound esterification be elucidated using kinetic and computational methods?

- Kinetic Studies : Monitor reaction progress via HPLC to determine rate constants and activation energy (Arrhenius plots).

- DFT Calculations : Model transition states to identify rate-limiting steps (e.g., nucleophilic acyl substitution).

- Isotope Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways under acidic/basic conditions .

Q. What methodologies optimize this compound’s stability in aqueous formulations for biomedical applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.